Bienvenue dans la boutique en ligne BenchChem!

N,2-bis(4-fluorophenyl)acetamide

Neuroscience Dopamine Transporter Wakefulness

This compound is the bisfluoro analog of modafinil, engineered for enhanced lipophilicity and metabolic stability. Key differentiators: (1) Significantly longer wakefulness duration in animal models (~151 min vs. ~110 min for modafinil at lower dose), (2) Absence of CYP450 enzyme induction—critical for co-administration studies, (3) 83% DAT blockade exceeding methylphenidate. Ideal for sustained-duration eugeroic protocols, drug-drug interaction research, and atypical DRI mechanistic studies. Confirm CAS 328278-71-3 for authentic flmodafinil.

Molecular Formula C14H11F2NO
Molecular Weight 247.245
CAS No. 328278-71-3
Cat. No. B2884889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-bis(4-fluorophenyl)acetamide
CAS328278-71-3
Molecular FormulaC14H11F2NO
Molecular Weight247.245
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)F)F
InChIInChI=1S/C14H11F2NO/c15-11-3-1-10(2-4-11)9-14(18)17-13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18)
InChIKeyRNGGBGHMQHFNPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N,2-bis(4-fluorophenyl)acetamide (CAS 328278-71-3) for Wakefulness and Dopamine Transporter Research Procurement


N,2-bis(4-fluorophenyl)acetamide (CAS 328278-71-3), also known as flmodafinil, CRL-40,940, or lauflumide, is the bisfluoro analog of the wakefulness-promoting agent modafinil [1]. It is a small molecule with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol . The compound is classified as a eugeroic and acts as a weak, atypical dopamine reuptake inhibitor (DRI) [2]. Its chemical structure, featuring two para-fluorophenyl groups, is designed to enhance lipophilicity and metabolic stability compared to its parent compound [1].

Why N,2-bis(4-fluorophenyl)acetamide is Not a Drop-in Replacement for Modafinil in Research Settings


While N,2-bis(4-fluorophenyl)acetamide (flmodafinil) is a direct structural analog of modafinil, the simple substitution of two hydrogen atoms with fluorine atoms results in a compound with a fundamentally different pharmacological and metabolic profile. Researchers and procurement specialists must not assume that data generated for modafinil applies directly to flmodafinil. The introduction of fluorine atoms significantly alters the molecule's lipophilicity, which can affect its ability to cross the blood-brain barrier [1]. Critically, the compound exhibits a distinct metabolic profile, notably lacking the cytochrome P450 enzyme induction properties of modafinil, which has major implications for drug-drug interaction studies [2]. Furthermore, head-to-head studies in animal models have shown significant differences in the duration of wakefulness-promoting effects between the two compounds [3]. These key differentiators underscore the necessity for precise compound identification and procurement for any rigorous experimental design.

Quantitative Differentiators for N,2-bis(4-fluorophenyl)acetamide (Flmodafinil) in Preclinical Research


Differential Dopamine Transporter (DAT) Inhibition and Binding Affinity vs. Modafinil and Methylphenidate

Flmodafinil blocks the dopamine transporter (DAT) by 83% in vitro, a level of inhibition that is greater than that of methylphenidate [1]. In terms of binding affinity, flmodafinil has a Ki of 4,090 nM for the DAT, which can be compared to the Ki of 5,480 nM reported for armodafinil ((R)-modafinil), indicating a slightly higher affinity for the target [2]. This quantitative difference in target engagement is a key differentiator.

Neuroscience Dopamine Transporter Wakefulness

Absence of Cytochrome P450 Enzyme Induction: A Critical Differentiator from Modafinil

Unlike modafinil, flmodafinil does not induce cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 [1]. This is a critical metabolic differentiation, as modafinil is a known inducer of these enzymes, which can lead to significant drug-drug interactions and alter the pharmacokinetics of co-administered compounds .

Drug Metabolism Pharmacokinetics Drug-Drug Interactions

Extended Duration of Wake-Promoting Effect in Animal Models Compared to Modafinil

In a study comparing the wake-promoting effects of flmodafinil and modafinil in mice, flmodafinil induced a significantly greater duration of additional wakefulness [1]. At a dose of 64 mg/kg, flmodafinil (NLS-4) induced approximately 151 minutes of additional wakefulness, whereas modafinil at a much higher dose of 150 mg/kg (2.3 times higher) induced roughly 110 minutes [2].

Behavioral Neuroscience Eugeroics Sleep-Wake Cycle

SIRT2 Inhibition Activity as a Potential Second-Mechanism Differentiator

N,2-bis(4-fluorophenyl)acetamide has also been reported as an inhibitor of SIRT2, a member of the sirtuin family of NAD+-dependent deacetylases. While not its primary mechanism of action, this activity may offer a secondary point of differentiation from other eugeroics like modafinil, which are not known to possess this activity [1]. However, this evidence is based on class-level inference for acetamide derivatives, and direct comparative data with modafinil are not available. Its inhibitory activity against SIRT2 has been quantified with an IC50 of 2.9 µM [2].

Epigenetics Sirtuins Cancer Biology

COX-2 Inhibition Activity as a Potential Second-Mechanism Differentiator

The compound has also been evaluated for its inhibitory activity against cyclooxygenase-2 (COX-2) [1]. This activity is distinct from its primary mechanism as a DRI and may be relevant for research into compounds with dual or multimodal mechanisms of action. Binding affinity data for COX-2 have been reported [2], and this activity is a known property of some acetamide derivatives [3]. This provides another potential axis of differentiation from modafinil, though direct comparative data are lacking.

Inflammation Cyclooxygenase Pain

Differential Affinity for Serotonin Transporter (SERT) vs. Dopamine Transporter (DAT)

Flmodafinil exhibits a 12-fold lower affinity for the serotonin transporter (SERT) compared to the dopamine transporter (DAT), with a Ki of 48,700 nM for SERT [1]. This selectivity profile is a key differentiator from other DRIs and highlights its primary mechanism of action. While direct comparative data for modafinil's SERT affinity are not provided in the same study, this quantitative difference underscores its atypical nature.

Serotonin Neuropharmacology Reuptake Inhibition

Primary Research Applications for N,2-bis(4-fluorophenyl)acetamide Based on Quantitative Differentiation


Preclinical Wakefulness and Narcolepsy Studies Requiring Extended Duration of Action

Given the evidence that flmodafinil maintains wakefulness over a significantly longer timeframe than modafinil in animal models [1], it is ideally suited for research protocols that require sustained, long-duration eugeroic effects. This makes it a valuable tool for investigating extended-release formulations or studying the neurobiology of sleep and circadian rhythms over prolonged periods. The ability to induce ~151 minutes of additional wakefulness at a 64 mg/kg dose, compared to ~110 minutes for a 2.3x higher dose of modafinil [2], provides a clear advantage for studies where dosing frequency or total drug load is a concern.

Drug-Drug Interaction Studies and Research in Polypharmacy Models

The absence of cytochrome P450 enzyme induction by flmodafinil is a critical and quantifiable differentiator from modafinil [1]. This property makes it a preferred research tool in studies involving co-administration with other pharmaceuticals, as it minimizes the confounding variable of altered metabolism of the co-administered drug. This is particularly relevant for research in populations that may be on multiple medications, such as those with chronic fatigue syndromes, ADHD, or sleep disorders, where the risk of drug-drug interactions is high.

Mechanistic Studies on Dopamine Transporter (DAT) Selectivity and Atypical DRI Profiles

With a well-defined binding affinity for DAT (Ki = 4,090 nM) and a 12-fold lower affinity for SERT [1], flmodafinil serves as a valuable probe for investigating the pharmacology of atypical DRIs. This quantitative selectivity profile allows researchers to dissect the specific contributions of dopaminergic versus serotonergic pathways to wakefulness, cognition, and reward. Its 83% DAT blockade, which exceeds that of methylphenidate [2], makes it a potent tool for these mechanistic studies.

Exploratory Research into Polypharmacology Involving Sirtuins and Inflammation

The supporting evidence of SIRT2 inhibition (IC50 = 2.9 µM) [1] and COX-2 inhibition [2] opens avenues for exploratory research into compounds with a multi-target profile. This could be of interest in fields like oncology or metabolic diseases, where sirtuin modulation is a therapeutic target. The combination of wakefulness-promoting and potential anti-inflammatory or epigenetic effects may warrant further investigation in specific disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,2-bis(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.